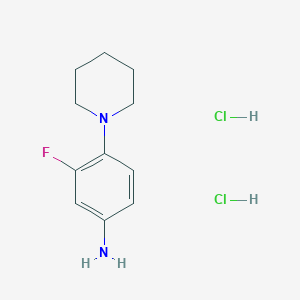
5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide is an organic compound with the molecular formula C12H10N2O3S This compound features a furan ring substituted with a 4-methyl-3-nitrophenyl group and a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid with thioamide reagents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and a solvent like methanol (MeOH) or water (H2O). The mixture is stirred at reflux temperature for several hours, followed by acidification to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbothioamide group can be reduced to a thiol group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: The major product is 5-(4-Methyl-3-aminophenyl)furan-2-carbothioamide.
Reduction: The major product is 5-(4-Methyl-3-nitrophenyl)furan-2-thiol.
Substitution: The products depend on the specific electrophile used but generally involve substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carbothioamide group can also participate in binding interactions with proteins and enzymes, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methyl and carbothioamide groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom instead of a methyl group.
Uniqueness
5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide is unique due to the presence of both a nitro group and a carbothioamide group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H10N2O3S |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
5-(4-methyl-3-nitrophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C12H10N2O3S/c1-7-2-3-8(6-9(7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18) |
InChI-Schlüssel |
DJOGREPDYJLCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



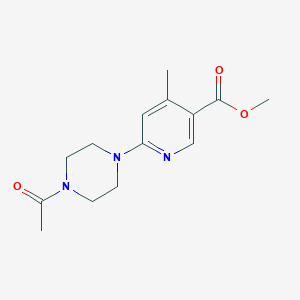

![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
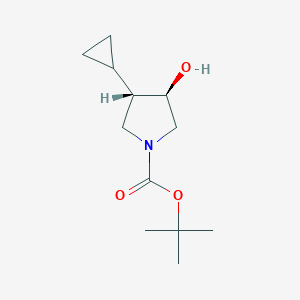
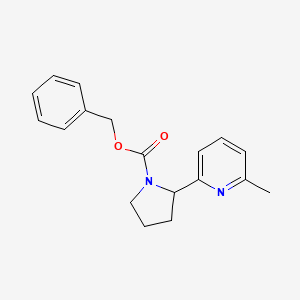

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)

![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)
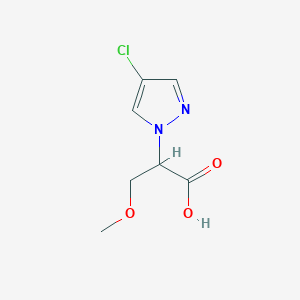
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
